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Compound of Interest

Compound Name:
(3-Fluorophenyl)(4-

fluorophenyl)methanone

Cat. No.: B1297833 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(3-Fluorophenyl)(4-fluorophenyl)methanone, also known as 3,4'-Difluorobenzophenone, is

an organic compound with the CAS number 345-71-1.[1] Its structure features a central ketone

group bonded to a 3-fluorophenyl ring and a 4-fluorophenyl ring.[1] The presence of fluorine

atoms significantly influences the compound's physicochemical properties, such as lipophilicity,

metabolic stability, and receptor binding affinity, making it a molecule of interest in medicinal

chemistry and materials science.[1] Fluorinated benzophenone derivatives are recognized as

important intermediates in the synthesis of pharmaceuticals and agrochemicals.[2] This

technical guide provides a comprehensive overview of the known properties, synthesis, and

potential applications of (3-Fluorophenyl)(4-fluorophenyl)methanone.

Physicochemical Properties
A summary of the key physicochemical properties of (3-Fluorophenyl)(4-
fluorophenyl)methanone is presented in the table below. It is important to note that some

reported values, such as the boiling point, show discrepancies across different sources, which

may be attributed to different experimental conditions (e.g., pressure).
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Property Value Source(s)

Molecular Formula C₁₃H₈F₂O [1]

Molecular Weight 218.20 g/mol [3]

CAS Number 345-71-1 [1]

Appearance White to off-white solid

Melting Point 53 - 57 °C [2]

Boiling Point
56-59 °C (pressure not

specified)

331 °C (at standard pressure)

Solubility Soluble in water

Density 1.2 g/cm³

XLogP3-AA 3.5 [3]

Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of

(3-Fluorophenyl)(4-fluorophenyl)methanone. While full, detailed spectra are often

proprietary, the following sections describe the expected spectral features and where to find

available data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show complex multiplets in the aromatic

region (typically δ 7.0-8.0 ppm) due to the coupling of protons with adjacent protons and

fluorine atoms. The integration of these signals would correspond to the eight aromatic

protons.

¹³C NMR: The carbon NMR spectrum will display signals for the 13 carbon atoms. The

carbonyl carbon is expected to appear significantly downfield (typically δ 190-200 ppm). The

aromatic carbons will appear in the range of δ 110-170 ppm, with the carbon atoms directly

bonded to fluorine exhibiting characteristic splitting (C-F coupling).
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Public databases like SpectraBase reference the availability of ¹H and ¹³C NMR spectra for

3,4'-Difluorobenzophenone.[3][4]

Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present in the molecule. Key

expected absorptions include:

C=O Stretch: A strong, sharp peak around 1650-1680 cm⁻¹, characteristic of the ketone

carbonyl group.

C-F Stretch: Strong absorptions in the region of 1100-1300 cm⁻¹.

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.

FTIR spectral data for (3-Fluorophenyl)(4-fluorophenyl)methanone is available in public

repositories such as PubChem, often recorded as a KBr wafer.[3]

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

Molecular Ion Peak (M⁺): A prominent peak is expected at an m/z ratio of approximately 218,

corresponding to the molecular weight of the compound.

Fragmentation Pattern: Common fragmentation pathways for benzophenones involve

cleavage at the carbonyl group, leading to the formation of fluorobenzoyl cations (e.g., m/z

123 for C₇H₄FO⁺) and fluorophenyl cations (e.g., m/z 95 for C₆H₄F⁺).

GC-MS data for this compound is available through the NIST Mass Spectrometry Data Center.

[3]

Synthesis
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The primary synthetic route to (3-Fluorophenyl)(4-fluorophenyl)methanone is through a

Friedel-Crafts acylation reaction. This well-established method in organic chemistry involves

the reaction of an acyl chloride with an aromatic compound in the presence of a Lewis acid

catalyst.

Experimental Protocol: Friedel-Crafts Acylation
The following is a generalized experimental protocol based on the synthesis of isomeric

difluorobenzophenones.[5] Specific reaction conditions for the synthesis of the 3,4'-isomer may

require optimization.

Reactants:

3-Fluorobenzoyl chloride

Fluorobenzene

Anhydrous Aluminum Chloride (AlCl₃) - Lewis acid catalyst

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

Procedure:

Reaction Setup: A solution of 3-fluorobenzoyl chloride in the anhydrous solvent is prepared

in a round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux

condenser under an inert atmosphere (e.g., nitrogen or argon).

Catalyst Addition: Anhydrous aluminum chloride is added portion-wise to the stirred solution,

typically at a reduced temperature (0-5 °C) to control the initial exothermic reaction.

Addition of Fluorobenzene: Fluorobenzene is added dropwise to the reaction mixture,

maintaining the temperature.

Reaction: The reaction mixture is allowed to warm to room temperature and then heated to

reflux for several hours to ensure complete reaction. The progress of the reaction can be

monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled and carefully poured into a mixture

of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride

complex.

Extraction: The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or

ethyl acetate). The combined organic layers are washed sequentially with dilute acid,

saturated sodium bicarbonate solution, and brine.

Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or

MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is

then purified, typically by recrystallization or column chromatography, to yield pure (3-
Fluorophenyl)(4-fluorophenyl)methanone.

Reactants

Reaction Work-up & Purification

3-Fluorobenzoyl Chloride

Friedel-Crafts Acylation
(Anhydrous Solvent, 0°C to Reflux)Fluorobenzene

Anhydrous AlCl₃

Catalyst

Quenching
(Ice/HCl) Extraction Purification

(Recrystallization/Chromatography) (3-Fluorophenyl)(4-fluorophenyl)methanone

Click to download full resolution via product page

General workflow for the synthesis of (3-Fluorophenyl)(4-fluorophenyl)methanone.

Biological Activity and Potential Applications
While specific biological activities for (3-Fluorophenyl)(4-fluorophenyl)methanone are not

extensively documented in publicly available literature, the presence of the fluorophenyl

moieties suggests potential for applications in drug discovery and agrochemical development.
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The introduction of fluorine into organic molecules is a common strategy to enhance metabolic

stability, improve binding affinity to biological targets, and modulate pharmacokinetic properties.

Derivatives of fluorinated benzophenones are explored for a range of therapeutic areas. For

instance, some complex molecules containing a (fluorophenyl)methanone core have been

investigated as potential kinase inhibitors for cancer therapy. However, it is crucial to note that

the biological activity is highly dependent on the overall molecular structure, and direct

extrapolation of the activity of more complex derivatives to the parent compound is not feasible.

Further research is required to elucidate any specific biological targets, mechanisms of action,

and potential therapeutic or agrochemical applications of (3-Fluorophenyl)(4-
fluorophenyl)methanone.

(3-Fluorophenyl)(4-fluorophenyl)methanone
CAS: 345-71-1

Medicinal Chemistry Intermediate Agrochemical Intermediate Materials Science

Drug Discovery
(e.g., Kinase Inhibitors) Pesticide Synthesis Polymer Synthesis

(e.g., Photoinitiators)
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Potential research and application areas for (3-Fluorophenyl)(4-fluorophenyl)methanone.

Safety Information
(3-Fluorophenyl)(4-fluorophenyl)methanone is classified as an irritant. The following hazard

and precautionary statements are associated with this compound:

Hazard Statements:

H315: Causes skin irritation.[3]
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H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[3]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.[3]

It is essential to handle this compound in a well-ventilated fume hood using appropriate

personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For

detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion
(3-Fluorophenyl)(4-fluorophenyl)methanone (CAS 345-71-1) is a fluorinated organic

compound with potential as a building block in the synthesis of more complex molecules for

pharmaceutical and materials science applications. While its specific biological activities are not

well-documented, its structural features make it a compound of interest for further investigation.

This guide has summarized the available physicochemical properties, spectroscopic data, a

general synthetic approach, and safety information to aid researchers in their work with this

compound. Further experimental studies are warranted to fully characterize its biological profile

and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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